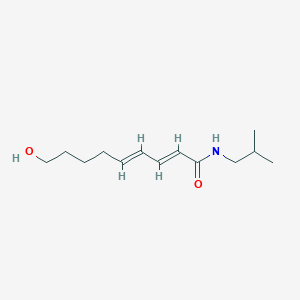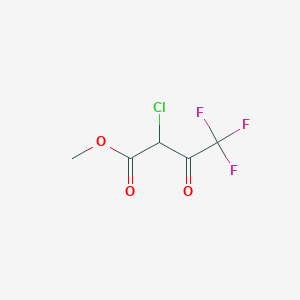
1-Ethyl-1'-octadecyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is characterized by its long alkyl chain and bipyridinium core, making it a unique molecule with interesting properties. It is often used in various scientific research applications due to its electrochemical and photophysical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with an alkyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Quaternization Reaction:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
-
Oxidation
Reagents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvent, elevated temperature
Products: Oxidized bipyridinium derivatives
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Aqueous or organic solvent, room temperature
Products: Reduced bipyridinium derivatives
-
Substitution
Reagents: Nucleophiles such as hydroxide ions or amines
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: Substituted bipyridinium derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
-
Chemistry
- Used as a redox-active material in electrochemical studies
- Employed in the synthesis of supramolecular complexes
-
Biology
- Investigated for its potential antimicrobial properties
- Studied for its interactions with biological membranes
-
Medicine
- Explored as a potential drug delivery agent due to its amphiphilic nature
- Examined for its cytotoxic effects on cancer cells
-
Industry
- Utilized in the development of electrochromic devices
- Applied in the formulation of specialty coatings and materials
Wirkmechanismus
The mechanism of action of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The bipyridinium core can undergo redox reactions, which are crucial for its electrochemical properties. The long alkyl chain allows for incorporation into lipid bilayers, affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:
-
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide
- Similar long alkyl chains but lacks the ethyl group
- Used in similar applications but may have different solubility and interaction properties
-
Methyl viologen dichloride hydrate
- Shorter alkyl chains and different counterions
- Primarily used in redox chemistry and as a herbicide
-
Ethyl viologen dibromide
- Similar ethyl group but shorter alkyl chains
- Used in electrochemical studies and as a redox indicator
The uniqueness of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide lies in its combination of a long alkyl chain and bipyridinium core, providing distinct electrochemical and amphiphilic properties.
Eigenschaften
CAS-Nummer |
114094-51-8 |
|---|---|
Molekularformel |
C30H50Br2N2 |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
1-ethyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H50N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-27-22-30(23-28-32)29-20-25-31(4-2)26-21-29;;/h20-23,25-28H,3-19,24H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NYCIRFHAHJBBLJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


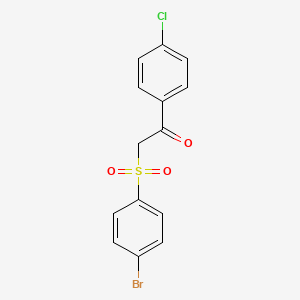
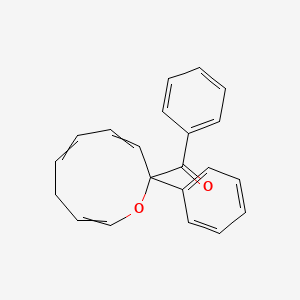
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
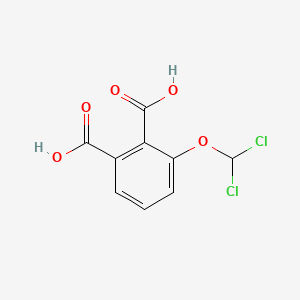
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
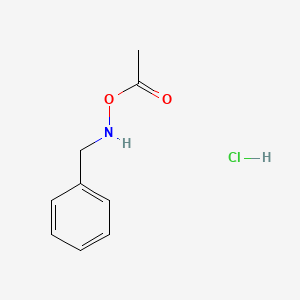
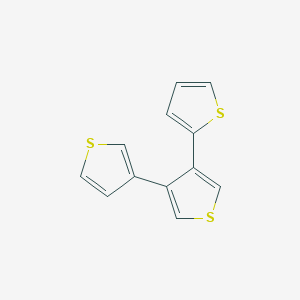
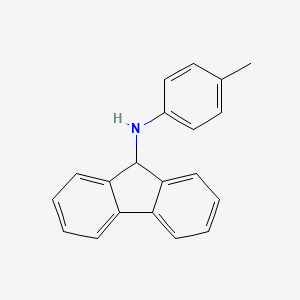


![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
